4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple ring systems and functional groups. The compound is officially designated under the Chemical Abstracts Service registry number 805316-72-7, which provides unambiguous identification within global chemical databases and scientific literature. The complete IUPAC name reflects the systematic numbering convention for the imidazo[4,5-c]pyridine scaffold, where the imidazole ring is fused to the pyridine ring at positions 4 and 5 of the pyridine system, creating a bicyclic aromatic framework that serves as the foundation for further substitution patterns.
The structural identifiers for this compound encompass multiple standardized chemical notation systems that facilitate precise molecular recognition and database searching across different platforms and applications. The Simplified Molecular Input Line Entry System representation is documented as CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl, which provides a linear text-based description of the molecular connectivity and bonding patterns. The International Chemical Identifier string InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 offers a standardized algorithm-generated representation that ensures consistent molecular identification across different software platforms and chemical databases.
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine |
| CAS Registry Number | 805316-72-7 |
| PubChem Compound Identifier | 21083920 |
| ChemSpider Identification | 19892242 |
| MDL Number | MFCD11878006 |
Properties
IUPAC Name |
4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVFALYBDURBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610632 | |
| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805316-72-7 | |
| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Two-Step Synthesis Using Sodium Nitrite and Hypophosphorous Acid
A commonly reported method involves a two-step reaction process:
Step 1: Formation of Intermediate
- Reactants : 7-amino-4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
- Reagent : Sodium nitrite
- Reaction Conditions : Conducted in an acidic medium to generate a diazonium salt intermediate.
Step 2: Reduction
- Reagent : Hypophosphorous acid
- Temperature : Approximately 100°C
- Outcome : Reduction of the diazonium salt to yield the final compound.
This method is noted for its high yield and simplicity in execution.
Palladium-Catalyzed Cross-Coupling
An alternative pathway employs palladium-based catalysis for selective halogenation and ring closure:
Step 1: Cross-Coupling Reaction
- Catalyst : Palladium acetate (Pd(OAc)₂)
- Solvent : Ethanol
- Temperature : Microwave-assisted heating at 130°C
- Outcome : Formation of imidazo-pyridine derivatives with high specificity.
Advantages
This method improves yield by optimizing the oxidative addition step during the catalytic cycle.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
Overview
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound with a molecular formula of C7H5Cl2N3 and a molecular weight of 202.04 g/mol. This compound has garnered attention in various fields due to its unique chemical structure and properties, making it suitable for several applications in medicinal chemistry, agrochemicals, and material science.
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Studies have shown that this compound exhibits potent activity against various cancer cell lines. For instance, it has been reported to inhibit the growth of certain tumors by interfering with specific biochemical pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways such as the PI3K/Akt pathway. This modulation leads to increased apoptosis in cancer cells while sparing normal cells .
Case Studies
- Breast Cancer : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages .
- Lung Cancer : Another investigation revealed that it effectively inhibited lung cancer cell migration and invasion, suggesting potential use in metastatic disease management .
Agrochemical Applications
Pesticide Development
The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural properties allow it to interact with biological systems in pests, leading to effective pest control mechanisms .
Case Studies
- Insecticidal Activity : Research indicates that formulations containing this compound exhibit significant insecticidal properties against common agricultural pests such as aphids and beetles .
- Fungicidal Properties : There are reports of its efficacy against certain fungal pathogens affecting crops, providing an alternative to conventional fungicides that may have harmful environmental impacts .
Material Science Applications
Polymer Chemistry
The compound is being investigated for its role in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing their thermal stability and mechanical properties .
Case Studies
- Composite Materials : Studies have shown that integrating this compound into polymer composites results in materials with improved strength and durability .
- Conductive Polymers : The compound's electronic properties make it a candidate for developing conductive polymers used in electronic applications .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations:
- The absence of a benzyl group (vs.
- Ring System Differences : Fused pyridazine rings (e.g., 1H-Imidazo[4,5-d]pyridazin-7-amine ) introduce electron-deficient environments, altering reactivity compared to pyridine-based systems .
- Melting Points : The high melting point of 3f (257–259°C) suggests strong intermolecular interactions due to its extended aromatic system, whereas the target compound’s melting point is unreported .
Biological Activity
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (CAS No. 887147-19-5) is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 202.04 g/mol
- Purity : ≥ 97%
- Solubility : Soluble in various solvents with a solubility of approximately 0.164 mg/ml .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as an inhibitor of specific enzymes and its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown selective inhibition of Aurora-A kinase, which plays a critical role in cell cycle regulation. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 2.30 | Inhibition of Aurora-A kinase |
| MV4-11 (AML) | 0.299 | Dual inhibition of Aurora-A and FLT3 |
| A549 (Lung Cancer) | >10 | Induction of apoptosis via unknown pathways |
The compound's mechanism involves selective binding to the ATP-binding site of Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that it inhibits cell growth by interfering with mitotic processes, which is crucial for cancer proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the imidazo[4,5-c]pyridine scaffold can enhance biological activity. For example:
- Substitution at the N5 position with lipophilic groups increases potency.
- The introduction of additional halogen atoms has been shown to improve selectivity and binding affinity to target proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT116 Cells : This study demonstrated a significant reduction in cell viability at concentrations as low as 2.30 μM, indicating strong potential for therapeutic use in colon cancer treatment.
- In Vivo Pharmacokinetics : In mouse models, the compound exhibited favorable pharmacokinetic properties with high stability in liver microsomes, suggesting a promising profile for further development into clinical applications.
- Combination Therapy Potential : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies.
Q & A
Q. Example Protocol :
Start with a pyridine precursor (e.g., 7-nitro-imidazo[4,5-c]pyridine).
Reduce the nitro group to an amine using H₂/Pd-C.
Chlorinate positions 4 and 6 using POCl₃ at 110°C for 6 hours.
Methylate the 1-position with methyl iodide in DMF/K₂CO₃.
Validation : Confirm purity via melting point (>300°C) and ¹H NMR in DMSO-d₆ (e.g., δ 8.2 ppm for aromatic protons) .
How can X-ray crystallography be optimized to resolve the binding mode of this compound with enzymes like DHPS?
Advanced
To determine the binding interactions of imidazo[4,5-c]pyridine derivatives with enzymes:
- Crystal soaking : Pre-grow enzyme crystals (e.g., Bacillus anthracis DHPS) and soak them in a solution containing the compound (5–10 mM in crystallization buffer).
- Data collection : Use synchrotron radiation (e.g., Argonne National Laboratory’s SER-CAT beamline) with HKL2000 for data processing.
- Refinement : Employ SHELX programs for structure solution and refinement. For example, SHELXL for small-molecule refinement and Coot for model building.
Q. Key Considerations :
- Resolve electron density maps to identify critical interactions (e.g., hydrogen bonds with Asp184/Asn120 in DHPS).
- Submit final atomic coordinates to the Protein Data Bank (PDB) for public access .
How do enzyme inhibition assays (IC₅₀) for DHPS inhibitors validate compound efficacy?
Basic
Protocol for DHPS Inhibition Assay :
Prepare reaction buffer (50 mM Tris-HCl pH 8.2, 10 mM MgCl₂).
Use ¹⁴C-labeled dihydropteroate (DHPP) as a substrate.
Incubate DHPS enzyme with varying inhibitor concentrations (0–500 µM) and 100 µM DHPP.
Quench reactions with 10% trichloroacetic acid.
Separate products via thin-layer chromatography (TLC) and quantify radioactivity.
Q. Data Analysis :
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Compare inhibitory potency with reference compounds (e.g., sulfonamides) .
How can discrepancies between ITC and SPR binding data be resolved?
Advanced
Case Study :
In SPR studies, compound 24 showed tighter binding (lower K_D) to DHPS than ITC suggested. This contradiction arises due to:
- Stereoisomerism : Methylation introduces chirality, leading to unaccounted isomers in ITC (e.g., only the R-isomer binds, but the assay uses a racemic mixture).
- Entropic penalties : Flexible side chains increase conformational entropy loss, reducing ITC-measured affinity.
Q. Resolution Strategies :
Perform chiral separation (e.g., HPLC) to isolate active isomers.
Use molecular dynamics simulations to assess entropy-enthalpy compensation.
Validate with crystallography to confirm binding modes .
What structural modifications enhance binding affinity at the N8 and C6 positions?
Advanced
Structure-Activity Relationship (SAR) Insights :
- N8 Demethylation : Removal of the N8 methyl group improves hydrogen bonding with Asp101 in DHPS (ΔK_D = 2.5 µM → 0.8 µM).
- C6 Carboxylate Optimization : Extending the side chain by one methylene unit enhances interactions with Arg254 (e.g., IC₅₀ improves from 12 µM to 4 µM).
Q. Experimental Validation :
- Crystallography : Confirm binding poses (e.g., 5-carboxyl mimics DHPP’s N5 nitrogen).
- SPR/ITC : Measure kinetics (k_on, k_off) to assess stability of ligand-enzyme complexes .
How does molecular docking guide the design of imidazo[4,5-c]pyridine analogs?
Advanced
Protocol for CDK2 Inhibitor Design :
Use scaffold-hopping strategies (e.g., replace pyrazolo[3,4-d]pyrimidine with imidazo[4,5-c]pyridine).
Perform docking (e.g., AutoDock Vina) to prioritize compounds with:
- Hydrogen bonds to hinge region residues (e.g., CDK2’s Glu81).
- Hydrophobic interactions with the ATP-binding pocket.
Validate top hits with MM-GBSA binding energy calculations.
Case Study :
Compound 5b (imidazo[4,5-c]pyridine derivative) showed a CDK2 IC₅₀ of 0.3 µM due to optimized π-π stacking with Phe82 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
